11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Description
This tricyclic compound features a fused thienopyrimidinone core with a 3-methylphenyl substituent at position 11 and a sulfanyl group at position 10. Its structural complexity arises from the 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶] backbone, which confers unique electronic and steric properties.
Properties
IUPAC Name |
11-(3-methylphenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-9-4-2-5-10(8-9)18-15(19)13-11-6-3-7-12(11)21-14(13)17-16(18)20/h2,4-5,8H,3,6-7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNWEMAAIUPAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(NC2=S)SC4=C3CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6400,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various organometallic compounds, catalysts, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis focuses on structurally related tricyclic thienopyrimidinones, emphasizing substituent effects on physicochemical properties and biological activity.
Structural and Substituent Variations
Key Observations:
- Substituent Electronic Effects: The 4-methoxyphenyl group (electron-donating) enhances solubility in polar solvents compared to the 4-chlorophenyl (electron-withdrawing) analogue, which may increase reactivity in electrophilic substitutions .
- Molecular Weight Trends :
Physicochemical Properties
Key Observations:
- Chlorine’s electron-withdrawing nature in the 4-chlorophenyl derivative may enhance metabolic stability but reduce solubility .
Biological Activity
The compound 11-(3-Methylphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a complex heterocyclic organic molecule notable for its unique structural features, including multiple sulfur and nitrogen atoms within its framework. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 314.43 g/mol. The presence of a 3-methylphenyl group and a thia-diazatricyclic core contributes to its distinctive chemical properties.
Biological Activity Overview
Research into the biological activity of this compound is still emerging, but preliminary studies suggest potential therapeutic applications due to its structural characteristics. Compounds with similar structures are known to exhibit a range of biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Enzyme inhibition
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Potential to inhibit bacterial growth | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific enzymes related to metabolism |
The biological mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may interact with active sites of enzymes, leading to altered metabolic pathways.
- Receptor Modulation : It might bind to specific receptors, influencing cellular signaling processes.
These interactions can trigger various biological responses that contribute to its pharmacological effects.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of similar thia-diazatricyclic compounds showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines demonstrated that compounds with similar structures could induce apoptosis through oxidative stress mechanisms. Further research is needed to confirm these findings for this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with this compound and exhibit distinct biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 11-Benzyl-10-sulfanyl derivatives | Contains a benzyl group | Different biological activity profile |
| 11-(2-Methylphenyl)-10-sulfanyl derivatives | Similar thia-diazatricyclic structure | Variations in substituents affect reactivity |
| Thieno[2,3-d]pyrimidin derivatives | Shares thieno-pyrimidine core | Different pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
